5,8-Diethynylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-diethynylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N/c1-3-10-7-8-11(4-2)13-12(10)6-5-9-14-13/h1-2,5-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPZKTQLICUQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=NC2=C(C=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,8 Diethynylquinoline and Its Precursors
Strategies for the Introduction of Ethynyl (B1212043) Moieties
The functionalization of the quinoline (B57606) nucleus with acetylene (B1199291) groups is predominantly accomplished using transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance for the formation of carbon-carbon bonds between the sp²-hybridized carbons of the quinoline ring and sp-hybridized carbons of an alkyne.
Palladium catalysis is the cornerstone for the synthesis of arylalkynes from aryl halides. The Sonogashira coupling and its related historical precedents are the most important methods for synthesizing 5,8-diethynylquinoline.
The Sonogashira reaction is the most widely employed method for coupling terminal alkynes with aryl or vinyl halides. organic-chemistry.org The reaction is highly effective for the synthesis of compounds like this compound from a 5,8-dihaloquinoline precursor (e.g., 5,8-dibromoquinoline (B185300) or 5,8-diiodoquinoline). The reaction typically utilizes a palladium(0) catalyst, a copper(I) salt as a co-catalyst, and an amine base, which also often serves as the solvent. libretexts.org
The process generally involves the reaction of the 5,8-dihaloquinoline with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The use of TMSA is common as it prevents self-coupling of the alkyne (Glaser coupling) and allows for a stepwise or one-pot double addition. libretexts.org Following the coupling, the silyl (B83357) protecting groups are removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne.
Key components of the Sonogashira coupling include:
Palladium Catalyst : Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. libretexts.org
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the reaction by forming a copper acetylide intermediate, increasing the reaction rate and allowing for milder conditions. libretexts.org
Base : An amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) is required to neutralize the hydrogen halide byproduct. libretexts.org
Solvent : Solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are frequently used. ajouronline.com
While the classic Sonogashira reaction is highly effective, modern variations have been developed. These include copper-free protocols, which are advantageous when dealing with substrates that might coordinate with copper, thereby avoiding potential side reactions like alkyne homocoupling. organic-chemistry.orgnih.gov In some cases, the use of a copper co-catalyst can even inhibit the reaction, particularly with aryl chlorides and tosylates. organic-chemistry.org Modified procedures have also been developed for the functionalization of challenging substrates like dihaloquinolines, sometimes employing alternative bases or catalyst systems to optimize yields. researchgate.net For instance, the coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) with various terminal alkynes using palladium catalysis has been shown to produce dialkynyl derivatives in yields ranging from 50-85%. ajouronline.comresearchgate.net
Table 1: Representative Conditions for Sonogashira Double Coupling
| Parameter | Condition | Purpose |
| Substrate | 5,8-Dibromoquinoline | Aryl halide source |
| Reagent | Trimethylsilylacetylene (TMSA) | Source of the ethynyl group (protected) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Primary catalyst for the cross-coupling cycle |
| Co-catalyst | CuI (Copper(I) iodide) | Accelerates the reaction via copper acetylide |
| Base | Triethylamine (Et₃N) | Neutralizes HX byproduct; can act as solvent |
| Solvent | Tetrahydrofuran (THF) | Reaction medium |
| Deprotection | K₂CO₃ / Methanol or TBAF | Removes the trimethylsilyl (B98337) (TMS) protecting group |
The development of palladium-catalyzed alkynylation has a rich history. In 1975, three research groups independently reported similar transformations. Cassar, as well as Dieck and Heck, described the synthesis of arylacetylenes using a palladium catalyst without a copper co-catalyst. libretexts.orgajouronline.com These reactions, however, typically required harsh conditions, such as high reaction temperatures, to proceed effectively. libretexts.org
In the same year, Sonogashira, Tohda, and Hagihara published their seminal work detailing a similar palladium-catalyzed coupling but with the crucial addition of a copper(I) co-catalyst. ajouronline.com This modification dramatically increased the reactivity and allowed the reactions to be performed under much milder conditions, often at room temperature, while providing excellent yields. libretexts.org This copper co-catalyzed protocol proved to be far more versatile and is now ubiquitously known as the Sonogashira reaction. The earlier Heck-Cassar methods have been largely superseded for this specific transformation, though they laid the essential groundwork for the field of palladium-catalyzed cross-coupling. Therefore, the synthesis of this compound is almost exclusively approached via the more efficient Sonogashira-Hagihara protocol.
While palladium catalysis is the dominant strategy for synthesizing aryl-alkyne bonds, research into alternative methods exists, primarily focusing on other transition metals. Copper-catalyzed reactions, in particular, offer an alternative pathway. Although copper is a standard co-catalyst in the Sonogashira reaction, it can also act as the primary catalyst in certain contexts.
For example, copper-catalyzed methods have been developed for the enantioselective alkynylation of specific substrates like quinolones or oxocarbenium ions. nih.govnih.gov These reactions demonstrate the capability of copper to mediate C-C bond formation between sp³ or activated sp² carbons and terminal alkynes. However, the application of a solely copper-catalyzed system for the direct double ethynylation of a simple, non-activated substrate like 5,8-dibromoquinoline is not a well-established or common methodology. For the synthesis of this compound, palladium-based systems remain the most reliable and widely documented approach.
Palladium-Catalyzed Cross-Coupling Reactions
Precursor Synthesis and Halogenation Pathways
The synthesis of this compound is contingent upon the availability of a suitable dihalogenated precursor. The regioselective introduction of two halogen atoms (typically bromine or iodine) at the C5 and C8 positions of the quinoline ring is a non-trivial synthetic challenge.
Direct halogenation of unsubstituted quinoline often leads to a mixture of products, with substitution typically favoring other positions. Achieving specific halogenation at the C5 and C8 positions requires specific strategies. While many modern methods focus on C-H activation directed by a group at the 8-position to functionalize the C5 or C7 position, the synthesis of the 5,8-dihalo derivative often relies on classical approaches or multi-step sequences.
One reported pathway involves the complexation of quinoline with aluminum chloride. The subsequent bromination of this complex is reported to yield 5,8-dibromoquinoline. This method leverages the Lewis acid to alter the electronic properties of the quinoline ring, thereby directing the electrophilic bromine to the desired positions.
Polymerization and Macromolecular Architectures Involving 5,8 Diethynylquinoline
Poly(aryleneethynylene)s Derived from 5,8-Diethynylquinoline Monomers
Poly(aryleneethynylene)s (PAEs) are a class of conjugated polymers characterized by alternating aromatic and acetylene (B1199291) units in their backbone. The inclusion of the this compound moiety into a PAE backbone introduces a nitrogen heterocycle, which can influence the polymer's solubility, photophysical properties, and ability to coordinate with metal ions.
Synthesis via Transition Metal-Catalyzed Polycondensation
The most prevalent method for synthesizing PAEs from this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed polycondensation involves the reaction of a diethynyl monomer, such as this compound, with an aryl dihalide or ditriflate comonomer. nih.govbohrium.com The reaction is highly efficient and tolerant of a wide variety of functional groups, allowing for the synthesis of a diverse range of polymer structures. nih.gov
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with a copper(I) acetylide intermediate (formed from this compound, a copper(I) salt, and a base), and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. bohrium.com To prevent self-polymerization of the diethynyl monomer (Glaser-Hay coupling), the reaction is typically performed under an inert atmosphere with an amine as the base and solvent. In some cases, a silyl-protected version of the diethynyl monomer is used in a sila-Sonogashira coupling, which can offer advantages in certain synthetic contexts. nih.govnih.gov
Table 1: Typical Reaction Conditions for Sonogashira Polycondensation
| Parameter | Description | Common Examples |
|---|---|---|
| Diethynyl Monomer | The alkyne-containing building block. | This compound |
| Comonomer | An aryl or heteroaryl compound with two leaving groups. | Diiodobenzene, dibromobenzene, diiodopyridine, diiodothiophene |
| Catalyst System | Typically a combination of palladium and copper salts. | Pd(PPh₃)₄ / CuI; PdCl₂(PPh₃)₂ / CuI |
| Base/Solvent | An amine that acts as both a base and often as a solvent. | Triethylamine (B128534) (TEA), Diisopropylamine (B44863) (DIPA), Pyrrolidine |
| Temperature | Reaction temperature, which influences reaction rate and side reactions. | Room temperature to 100 °C |
| Atmosphere | Inert conditions to prevent side reactions like oxidative coupling. | Nitrogen or Argon |
Another, albeit less common, transition metal-catalyzed route is Hay oxidative coupling. This method involves the copper-catalyzed oxidative homocoupling of the terminal acetylene groups of this compound. This would result in a polymer with a diacetylene linkage, forming a poly(quinolinediethynylene) structure.
Control of Polymerization Degree and Polydispersity
Achieving a high degree of polymerization (DP, related to molecular weight) and a narrow molecular weight distribution (low polydispersity, Đ) is crucial for obtaining desirable material properties. researchgate.net In step-growth polycondensations like the Sonogashira reaction, several factors must be carefully controlled. nih.govyoutube.com
The stoichiometry of the two monomers (this compound and the aryl dihalide) must be as close to a 1:1 ratio as possible. Any deviation from this perfect balance will limit the maximum achievable molecular weight, as one type of functional group will be exhausted, halting chain growth. The purity of the monomers is equally critical, as monofunctional impurities act as chain terminators, lowering the final DP.
Reaction conditions also play a significant role. youtube.com Higher temperatures can increase reaction rates but may also promote side reactions that terminate chains or create defects. The choice and concentration of the catalyst and ligands can affect the efficiency and rate of the polymerization, thereby influencing the final polymer properties. nih.gov Finally, reaction time is a key variable; sufficient time must be allowed for the polymer chains to grow to a high molecular weight. Advanced techniques like living polymerization offer superior control over DP and Đ, but their application to Sonogashira polycondensation is complex and less common than for chain-growth mechanisms. youtube.com
Table 2: Factors Influencing Polymerization Control
| Factor | Effect on Polymerization |
|---|---|
| Monomer Stoichiometry | A precise 1:1 ratio is required for high molecular weight. Off-balance ratios limit the degree of polymerization. |
| Monomer Purity | Impurities, especially monofunctional ones, act as chain stoppers and lower the final molecular weight. |
| Catalyst Activity & Lifetime | High catalyst activity and stability are needed to drive the reaction to high conversion and achieve high DP. |
| Reaction Temperature | Affects reaction kinetics and the prevalence of side reactions. An optimal temperature balances rate and selectivity. |
| Reaction Time | Longer times are generally needed to reach high molecular weights in step-growth polymerization. |
| Solvent | The solvent must keep the growing polymer chains in solution to allow for further reaction. Poor solubility can lead to premature precipitation and low DP. |
Polyquinoline Synthesis through Advanced Polymerization Routes
While the Sonogashira reaction yields PAEs containing quinoline (B57606) units, other polymerization strategies aim to form the quinoline ring itself during the polymerization process or link pre-formed quinoline units in novel ways.
Aza-Diels-Alder (Povarov) Polymerization for Quinoline Frameworks
The aza-Diels-Alder, or Povarov, reaction is a powerful tool for constructing quinoline rings. escholarship.orgresearchgate.net It is a [4+2] cycloaddition between an N-arylimine (acting as the diene) and an electron-rich alkene or alkyne (the dienophile), typically catalyzed by a Lewis or Brønsted acid. researchgate.netsci-rad.com
To synthesize a polyquinoline using this compound, an AA/BB-type polymerization approach can be employed. researchgate.netrsc.org In this strategy, this compound serves as the bis-dienophile (an "AA" monomer). It is reacted with a "BB" comonomer containing two N-arylimine functionalities. The step-growth polymerization proceeds via successive aza-Diels-Alder reactions, forming new quinoline rings that link the monomer units together. This method results in a unique polyquinoline architecture where the polymer backbone is constructed through the formation of these new heterocyclic rings. researchgate.netresearchgate.net The subsequent aromatization of the initially formed tetrahydroquinoline intermediates, often facilitated by an oxidant, leads to a fully conjugated polyquinoline. nih.gov
Oxidative and Electrochemical Polymerization Strategies
Oxidative polymerization offers another route to macromolecules based on this compound. This strategy primarily targets the terminal ethynyl (B1212043) groups. In a chemical approach analogous to the Hay coupling, an oxidizing agent and a copper catalyst can be used to couple the terminal acetylenes. If both ethynyl groups on each monomer react, this leads to the formation of a highly cross-linked, insoluble network polymer with diacetylene linkages. This process creates a robust material with a high density of quinoline and ethynylene units. rsc.org
Electrochemical polymerization is an alternative that allows for the direct synthesis and deposition of a polymer film onto an electrode surface. mdpi.comcityu.edu.hk When a potential is applied to a solution containing this compound, polymerization can be initiated. Similar to chemical oxidation, the most likely pathway is the oxidative coupling of the alkyne moieties, which would generate an insoluble, cross-linked poly(quinoline-ethynylene) film on the electrode. cityu.edu.hk This method allows for control over film thickness by tuning electrochemical parameters like current and reaction time. cityu.edu.hk
Suzuki Polycondensation Routes for Quinoline-Based Copolymers
Suzuki polycondensation is a cornerstone of modern polymer synthesis, used to create a vast array of polyarylenes. capes.gov.br The reaction involves the palladium-catalyzed cross-coupling of an aryl- or vinyl-boronic acid (or ester) with an aryl- or vinyl-halide (or triflate). nih.gov
The monomer this compound, in its native form, is not a suitable substrate for direct Suzuki polycondensation because it lacks the necessary boronic acid/ester or halide/triflate functional groups. However, it could be incorporated into copolymers using a multi-component polymerization system. For example, one could envision a polymerization of a dihaloaryl monomer, a diboronic acid monomer, and this compound. In such a system, the Suzuki coupling would form the main polyarylene chain, while a concurrent Sonogashira coupling could incorporate the diethynylquinoline units into the backbone, resulting in a complex copolymer.
Alternatively, this compound could be chemically modified prior to polymerization. For instance, hydroboration of its two ethynyl groups would convert it into a diboronic acid or ester derivative, making it a suitable "AA" monomer for a subsequent Suzuki polycondensation with a dihalo-comonomer. This two-step approach would allow for the creation of a polyarylene where the quinoline unit is directly connected to the backbone via single bonds formed during the Suzuki reaction.
Formation of Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks
Covalent organic frameworks are a class of crystalline porous polymers with ordered structures and tunable functionalities. The incorporation of a quinoline unit, such as that in this compound, into a COF structure is of significant interest due to the potential for enhanced chemical stability and the introduction of metal-coordinating sites. While direct synthesis of COFs using this compound has not been reported, analogous reactions provide a roadmap for its potential application.
The formation of COFs from quinoline-containing building blocks has been achieved through reactions such as the Doebner-von Miller reaction, which can create quinoline linkages within the framework. rsc.org This process typically involves the reaction of anilines with α,β-unsaturated carbonyl compounds. More relevant to this compound would be polymerization through its terminal alkyne groups.
Hypothetically, the ethynyl groups of this compound could undergo various coupling reactions to form the linkages of a COF. Key potential reactions include:
Glaser-Hay Coupling: This is an oxidative homocoupling of terminal alkynes to form a diacetylene linkage (-C≡C-C≡C-). This reaction is typically catalyzed by a copper salt in the presence of an oxidant.
Sonogashira Coupling: This cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes, could be employed if this compound were to be co-polymerized with a halogenated comonomer. nih.gov
Cyclotrimerization: The alkyne groups could undergo [2+2+2] cycloaddition reactions to form benzene (B151609) rings, creating a highly cross-linked and robust framework.
The mechanism of linkage formation would be critical in determining the crystallinity and porosity of the resulting framework. For COF synthesis, reactions that are reversible or that allow for error correction are often preferred to achieve the high degree of order necessary for a crystalline material. While the aforementioned coupling reactions are generally irreversible, under specific conditions that allow for bond cleavage and reformation, or through kinetically controlled growth processes, crystalline structures might be attainable.
A COF constructed from this compound would be expected to exhibit significant structural robustness due to the formation of strong carbon-carbon bonds in the framework. The rigid, planar nature of the quinoline ring and the resulting linkages would contribute to a stable, non-collapsible porous structure.
The extended π-conjugation across the quinoline core and the newly formed linkages (e.g., diacetylene or arylene groups) would lead to significant π-electron delocalization. This delocalization is a key feature of many functional organic materials, leading to interesting electronic and optoelectronic properties. The presence of the nitrogen atom in the quinoline ring could also influence the electronic properties, potentially acting as a site for protonation or metal coordination, which could further tune the material's characteristics. Functionalized triazine-based COFs containing quinoline have demonstrated extended π-conjugated structures and enhanced structural stability. nih.gov
Table 1: Potential Properties of a Hypothetical COF Derived from this compound
| Property | Anticipated Characteristic | Rationale |
|---|---|---|
| Porosity | High and permanent | Rigid aromatic building blocks and strong covalent linkages. |
| Thermal Stability | High | Aromatic nature of the quinoline and the stability of C-C linkages. |
| Chemical Stability | Potentially high | Robust covalent framework; quinoline nitrogen may offer specific reactivity. |
| π-Electron Delocalization | Extended | Conjugated system spanning the quinoline and linker units. |
| Functionality | Tunable | The quinoline nitrogen provides a site for post-synthetic modification or metal coordination. |
Supramolecular Assembly and Self-Organization in this compound-Based Polymer Systems
Beyond the formation of covalently linked frameworks, polymers incorporating this compound could exhibit fascinating supramolecular assembly and self-organization behaviors. These non-covalent interactions are crucial in determining the morphology and properties of the final material.
The primary driving force for the supramolecular assembly of polymers containing the this compound unit would likely be π-π stacking interactions between the aromatic quinoline rings. rsc.orgrsc.org These interactions, where the electron-rich π-systems of adjacent quinoline moieties align, can lead to the formation of ordered one-dimensional stacks or two-dimensional sheets. The planarity of the quinoline system is conducive to strong π-π stacking.
In a polymer chain, these interactions could lead to several self-organized structures:
Chain Folding: Individual polymer chains could fold back on themselves, with intramolecular π-π stacking between quinoline units along the same chain.
Inter-chain Aggregation: Multiple polymer chains could align and stack, leading to the formation of nanofibers, nanoribbons, or larger crystalline domains within the bulk material.
Liquid Crystalline Phases: In solution or in the melt, the rigid, rod-like nature of a poly(this compound) chain could lead to the formation of liquid crystalline phases, where the polymer chains exhibit a degree of orientational order.
The presence of the nitrogen atom in the quinoline ring could also introduce other non-covalent interactions, such as hydrogen bonding (if suitable donor groups are present on adjacent molecules or solvent) or dipole-dipole interactions, which would further influence the self-assembly process. The specific nature of the polymer backbone, its flexibility, and the presence of any side chains would all play a crucial role in dictating the final supramolecular architecture. While no specific studies on this compound-based polymers exist, research on other quinoline-containing polymers and small molecules consistently highlights the importance of π-π stacking in their solid-state structures and properties. rsc.orgmdpi.com
Electronic and Optical Properties of 5,8 Diethynylquinoline Based Materials
Electronic Structure and Band Gap Engineering in Conjugated Polymers
Conjugated polymers derived from 5,8-diethynylquinoline are part of a class of materials extensively used in optoelectronic devices, catalysis, and sensing. researchgate.net The extension of π-conjugation into multiple dimensions can unlock unique electronic properties, making these sheet-like organic materials highly versatile. researchgate.net A key aspect of their utility lies in the ability to tune their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This practice, known as band-gap engineering, is crucial for tailoring materials to specific applications, such as organic solar cells (OSCs). researchgate.netarxiv.org
Band-gap engineering can be achieved in several ways, including the strategic incorporation of donor and acceptor functional units within the polymer backbone. arxiv.org This donor-acceptor (D-A) approach is highly effective for creating narrow energy gap polymers that can absorb a broader range of the solar spectrum. arxiv.org The energy levels of the HOMO and LUMO are largely determined by the nature of the donor and acceptor units, respectively. arxiv.org By modifying the electron-donating or -withdrawing strength of these units, the frontier orbital energies can be precisely controlled. arxiv.orgrsc.org For instance, enhancing the strength of the donor unit typically raises the HOMO level, while strengthening the acceptor unit lowers the LUMO level. arxiv.org
The HOMO and LUMO energy levels are fundamental parameters that dictate the electronic and optical properties of a molecule, influencing its chemical reactivity and suitability for electronic devices. umich.eduresearchgate.net The energy difference between these frontier orbitals constitutes the HOMO-LUMO gap, a critical factor for the molecule's stability and conductivity. umich.eduresearchgate.net In the context of materials science, particularly for organic photovoltaics, the relative alignment of the HOMO and LUMO levels of donor and acceptor materials governs the efficiency of charge separation and transport. researchgate.net
For quinoline-based materials, theoretical methods like Density Functional Theory (DFT) are commonly employed to calculate these energy levels. umich.edu For the parent quinoline (B57606) molecule, DFT calculations have placed the HOMO energy at approximately -6.646 eV and the LUMO energy at -1.816 eV, resulting in an energy gap of 4.83 eV. umich.edu
In more complex systems, such as donor-acceptor conjugated polymers, the HOMO level is primarily associated with the donor unit, while the LUMO level is determined by the acceptor unit. arxiv.org This principle allows for targeted modifications. For example, in tris-(5-amino-8-hydroxyquinoline)aluminum complexes, the introduction of electron-donating amino substituents at the 5-position of the hydroxyquinoline ligand was found to elevate the HOMO level of the complex, while the LUMO level remained largely unaffected. rsc.org This selective tuning is crucial for optimizing the interface between different layers in an organic electronic device. rsc.org As repeat units are added to form a polymer, the LUMO energy tends to decrease with the increasing conjugation length, while the HOMO levels often remain more stable. arxiv.org
Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Quinoline and Related Compounds This table presents data for the parent quinoline compound to illustrate the concept, as specific experimental values for this compound were not available in the provided search results.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Quinoline | -6.646 | -1.816 | 4.83 | umich.edu |
Photophysical Behavior: Absorption and Emission Characteristics
The photophysical properties of this compound-based materials are defined by how they interact with light. The extended π-conjugated system allows for the absorption of photons, leading to electronic excitation, and subsequent relaxation through processes like fluorescence. These characteristics are highly sensitive to the molecular environment and structural modifications.
Many quinoline derivatives are known to be highly fluorescent, a property that is exploited in the development of chemical sensors. rsc.org Fluorescence involves the emission of a photon from a molecule after it has been electronically excited. However, this emission can be diminished or "quenched" by various processes. One common mechanism is electron transfer. For instance, in some systems containing pyrene (B120774) and unprotonated nitrogen atoms, the fluorescence intensity decreases as pH increases due to an electron transfer from the nitrogen to the excited pyrene unit.
Fluorescence quenching is a key principle in sensor design. The coordination of certain metal ions can lead to a significant decrease in fluorescence intensity. For example, a fluorescent chemical sensor for iron(III) ions was developed based on a 5-(8-hydroxy-2-quinolinylmethyl) derivative incorporated into a PVC membrane. The sensor's response relies on the strong fluorescence quenching of the fluoroionophore by Fe³⁺ ions. rsc.org Similarly, other studies have shown that Fe³⁺ and to a lesser extent Cr³⁺, can cause considerable fluorescence quenching in 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates, making them selective sensors for these ions. The interaction between a metal cation and the π-system of the fluorophore can suppress photoexcitation, leading to quenching.
The photoluminescent properties of quinoline-based compounds can be systematically tuned through structural modifications. The introduction of different substituents onto the quinoline core can alter the energy of the excited state and influence the efficiency of light emission.
In zinc(II) complexes, for example, the nature of the ligands and their coordination pattern can lead to either an enhancement or a reduction in fluorescence. Fluorescence enhancement, often termed chelation-enhanced fluorescence (CHEF), can occur when the coordination to a metal ion like Zn²⁺ "freezes" the molecule in a conformation that is favorable for emission, thereby increasing the quantum yield. This effect is often the result of stabilizing the excited state in ligands that are otherwise poorly emissive. Conversely, if the coordination facilitates non-radiative decay pathways, such as through intersystem crossing or charge transfer to the metal, fluorescence quenching will be observed. The ability of the fluorophore to form a π-contact with the metal cation has been correlated with both quenching and enhancement phenomena.
The absorption and emission wavelengths of this compound-based materials can be sensitive to the chemical environment, particularly to pH and the presence of metal ions. Protonation of a functional group within the conjugated system can alter the electronic structure and lead to a shift in the observed wavelengths. For example, in certain chlorophyll (B73375) molecules containing a protonatable acrylate (B77674) group, protonation at low pH causes a red shift (a shift to longer wavelengths) in the absorption spectrum. This change is attributed to alterations in the extent of π-conjugation upon protonation.
Similarly, the coordination of metal cations can induce significant shifts in the fluorescence emission spectrum. Depending on the specific cation and its interaction with the fluorophore, both blue shifts (to shorter wavelengths) and red shifts can occur. researchgate.net For instance, in one study involving a coordination polymer, Cd²⁺ and Hg²⁺ caused a red-shift in the emission wavelength, while Al³⁺ induced a blue-shift. researchgate.net These shifts suggest that the cations interact differently with the chromophore, affecting the intramolecular charge-transfer processes. researchgate.net Such wavelength shifts are a valuable feature for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust and reliable sensor response.
Electrochemical Characterization Techniques
Electrochemical techniques are vital for probing the electronic properties and redox behavior of this compound-based materials. These methods provide information about the HOMO and LUMO energy levels, the stability of different oxidation states, and the material's suitability for applications in electronic devices like solar cells and sensors. rsc.org
Techniques such as cyclic voltammetry (CV) are commonly used to determine the oxidation and reduction potentials of these materials. From these potentials, the HOMO and LUMO energy levels can be estimated. The onset of the first oxidation wave is typically correlated with the HOMO level, while the onset of the first reduction wave corresponds to the LUMO level.
In the development of sensors, electrochemical methods can be used to study the interaction between the quinoline-based ligand and target analytes. For example, adsorptive stripping voltammetry has been used for the indirect determination of Al(III) by studying the electrochemical behavior of its complex with 8-hydroxyquinoline-5-sulphonate. Furthermore, electrochemiluminescence (ECL) studies, where light is generated by electrochemical reactions, have been performed on complexes like tris(8-hydroxyquinoline-5-sulfonic acid)aluminum(III), providing another avenue for detection and analysis.
Cyclic Voltammetry Studies for Redox Potentials
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of molecules and materials. For quinoline-based compounds, this method provides valuable insights into their electron-donating and -accepting capabilities, which are crucial for their application in electronic devices.
While specific cyclic voltammetry data for this compound is not extensively detailed in the reviewed literature, studies on closely related quinoline derivatives offer significant predictive power. For instance, research on 5,8-quinoline quinonimines, which share the same core quinoline structure, has been conducted using cyclic voltammetry. researchgate.net These studies reveal that the redox process in the pH range of 0 to 4 involves the participation of three protons and two electrons, indicating the protonation of the heterocyclic nitrogen atom. researchgate.net This protonation leads to an increase in the redox potentials of these quinoline derivatives. researchgate.net
Furthermore, computational studies have been employed to predict the reduction potentials of quinoline and its derivatives. Theoretical calculations for quinoline in an implicit solvent model predict a reduction potential of 1.04 V, while a different computational approach yielded a value of 1.02 V. mdpi.com In a study of quinoline 2-oxidoreductase, an averaged midpoint potential for the molybdenum redox pairs was determined to be approximately -390 mV. researchgate.net The electrochemical properties of various quinolinecarbaldehydes have also been investigated, showing a strong correlation between the chemical structure and the resulting reduction and oxidation potentials. rsc.org For example, the presence of a methyl group was found to facilitate oxidation, while the reduction potential of methylated compounds was more negative compared to their non-methylated counterparts. rsc.org
These findings suggest that the redox potentials of this compound-based materials would be significantly influenced by the electronic nature of the quinoline ring and could be tuned by chemical modification or by altering the pH of the environment. The ethynyl (B1212043) substituents are also expected to play a crucial role in the electronic properties, likely influencing the HOMO and LUMO energy levels and, consequently, the redox potentials.
Table 1: Computed and Experimental Redox Potentials of Quinoline and Related Derivatives
| Compound/System | Method | Potential (V) | Reference |
| Quinoline | Computation (implicit solvent) | 1.04 | mdpi.com |
| Quinoline | Computation (gas phase opt.) | 1.02 | mdpi.com |
| Quinoline 2-oxidoreductase (Mo redox pair) | Experimental | -0.390 | researchgate.net |
| FeSI/FeSII in Quinoline 2-oxidoreductase | Experimental | -0.155 / -0.195 | researchgate.net |
| FeSI/FeSII in Quinaldine 4-oxidase | Experimental | -0.250 / -0.070 | researchgate.net |
| FeSI/FeSII in Isoquinoline 1-oxidoreductase | Experimental | +0.065 / +0.010 | researchgate.net |
This table presents a selection of redox potential data for quinoline and related enzyme systems to illustrate the range of electrochemical behavior.
n-Doping and Charge Transport Properties
The ability to transport charge carriers, both electrons (n-type) and holes (p-type), is fundamental to the functionality of organic semiconductors in electronic devices. N-doping, the process of introducing electron-donating species into a semiconductor, can significantly enhance electron transport. While specific studies on the n-doping and charge transport properties of this compound-based materials are not prevalent in the current literature, the general principles derived from studies of other conjugated polymers provide a framework for understanding their potential behavior.
Conjugated polymers, including those that could be synthesized from this compound monomers, are known to exhibit charge transport properties that are highly dependent on their molecular structure, morphology, and the presence of dopants. The introduction of n-dopants into a polymer matrix can increase the electron concentration, thereby improving n-type conductivity. nih.gov For instance, studies on the n-doping of polymeric semiconductors have shown that it can double the power-conversion efficiency in perovskite solar cells by improving electron extraction and transport. nih.gov
The charge carrier mobility, a measure of how quickly a charge can move through a material under the influence of an electric field, is a key performance metric. In conjugated organometallic polymer networks, ambipolar charge carrier mobilities of up to 1.6 x 10⁻² cm² V⁻¹ s⁻¹ have been reported, which is an order of magnitude higher than the neat polymer. nih.gov For some liquid-crystalline semiconducting polymers, field-effect mobilities in the range of 0.2-0.6 cm² V⁻¹ s⁻¹ have been achieved. rsc.org Furthermore, certain electron-transporting polymers based on a double B←N bridged bipyridine unit have demonstrated electron mobilities between 0.02 and 0.32 cm² V⁻¹ s⁻¹. researchgate.net
For polymers derived from this compound, the quinoline moiety, being an electron-deficient system, could inherently favor electron transport. The ethynyl linkages would extend the π-conjugation, which is essential for efficient charge transport along the polymer backbone. N-doping of such a polymer would likely lead to a significant increase in electron mobility and conductivity. The effectiveness of the doping process and the resulting charge transport properties would be influenced by factors such as the choice of dopant, the processing conditions of the polymer film, and the resulting solid-state morphology.
Mechanisms of Photo- and Electro-Responsive Behavior
Materials based on this compound can exhibit changes in their optical properties, such as photoluminescence, in response to external stimuli like pH changes or the presence of metal ions. This responsive behavior is rooted in the electronic structure of the quinoline moiety and its interaction with the chemical environment.
pH-Responsive Photoluminescence Mechanisms
The photoluminescence of quinoline derivatives is often sensitive to pH. nih.govnih.govresearchgate.netresearchgate.netmdpi.com This sensitivity arises from the basicity of the nitrogen atom in the quinoline ring. In acidic conditions, the nitrogen atom can be protonated, leading to significant changes in the electronic structure and, consequently, the photoluminescent properties of the molecule. nih.govnih.gov
For a quinoline-containing diarylethene, the addition of an acid resulted in a decrease in the intensity of the original emission band and the appearance of a new, red-shifted emission peak. nih.gov This new peak was attributed to the protonated form of the molecule. nih.gov This process was found to be reversible upon the addition of a base. nih.gov The protonation of the quinoline nitrogen alters the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn affects the energy of the emitted photons.
In another study, a quinoline-coumarin derivative was investigated as a fluorescent pH sensor. researchgate.net The dual push-pull effect of the alkoxy group on the quinoline and the amino group on the coumarin (B35378) resulted in considerable changes in its photophysical properties upon pH variation. researchgate.net The protonation of the nitrogen atom in the dimethylamino group and the deprotonation of a sulfonamide group were identified as the mechanisms behind the dual pH-responsive ranges of a dansyl-8-aminoquinoline probe. researchgate.net
Therefore, for materials based on this compound, a similar pH-responsive photoluminescence mechanism can be expected. The protonation of the quinoline nitrogen at low pH would likely lead to a modulation of the fluorescence emission, potentially causing a shift in the emission wavelength and a change in the quantum yield. The extended π-conjugation provided by the diethynyl groups could further influence the extent of these changes.
Metal Ion Recognition and Coordination Effects on Optical Properties
The quinoline scaffold, particularly when functionalized with chelating groups like a hydroxyl group at the 8-position, is an excellent ligand for a variety of metal ions. The coordination of metal ions to the quinoline moiety can significantly perturb its electronic structure, leading to distinct changes in its optical properties, which forms the basis for its use in fluorescent sensors. rsc.org
Derivatives of 8-hydroxyquinoline (B1678124) are well-known to form stable complexes with a wide range of metal ions, including Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺, and others. This complexation often results in either fluorescence quenching ("turn-off") or enhancement ("turn-on"). For example, a novel quinoline derivative was designed as a highly selective and sensitive fluorescent sensor for Fe³⁺. rsc.org The addition of Fe³⁺ led to a gradual quenching of the sensor's fluorescence emission. rsc.org Similarly, another fluorescent chemosensor based on 2,5-diphenylfuran (B1207041) and 8-hydroxyquinoline also displayed fluorescence quenching upon forming a 1:1 complex with Fe³⁺.
The mechanism behind these optical changes involves the interaction of the metal ion with the lone pair of electrons on the quinoline nitrogen and the oxygen of the hydroxyl group. This coordination can alter the intramolecular charge transfer (ICT) characteristics of the molecule, modify the rigidity of the structure, or promote intersystem crossing, all of which can affect the fluorescence quantum yield. The selectivity for a particular metal ion is determined by factors such as the size of the ion, its charge, and its coordination preferences, which dictate the stability of the resulting complex.
For this compound-based materials, the introduction of a chelating group, such as a hydroxyl group at the 8-position, would render them sensitive to metal ions. The coordination of a metal ion to the resulting 8-hydroxy-5,8-diethynylquinoline ligand would be expected to cause a significant change in its absorption and emission spectra, allowing for the ratiometric or colorimetric detection of the target ion.
Coordination Chemistry and Metal Complexes of 5,8 Diethynylquinoline
5,8-Diethynylquinoline as a Ligand in Transition Metal Coordination
This compound is a versatile ligand in transition metal coordination, primarily due to its distinct structural features: a quinoline (B57606) nitrogen atom and two ethynyl (B1212043) (alkyne) groups at the 5 and 8 positions. The nitrogen atom of the quinoline ring provides a classic Lewis basic site for coordination to a metal center. The ethynyl groups, while not always directly involved in chelation, can participate in metal coordination, particularly with metals that have an affinity for π-systems, such as silver(I). nih.gov This dual-functionality allows for the formation of a variety of coordination complexes with diverse structures and properties. The rigid, planar structure of the quinoline core, combined with the linear ethynyl substituents, makes this compound an attractive building block for constructing well-defined supramolecular architectures.
Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers
The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of analytical techniques, including single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, to determine their structure and bonding. These studies have revealed a rich coordination chemistry for this ligand, leading to the formation of both discrete mononuclear and polynuclear complexes, as well as extended coordination polymers.
Quinoline-based ligands are well-known for their chelating abilities, which are central to their diverse applications. nih.gov The most prominent feature is the nitrogen atom in the quinoline ring, which acts as a potent electron donor for coordination with metal ions. sciencebeingjournal.com In many quinoline derivatives, such as 8-hydroxyquinoline (B1678124), chelation occurs through the nitrogen atom and a deprotonated hydroxyl group, forming a stable five-membered ring with the metal center. nih.govresearchgate.net For this compound, the primary coordination site is the quinoline nitrogen. Depending on the metal ion and the reaction conditions, the ethynyl groups can also engage in coordination. For instance, a related ligand, 1,2-di(quinolin-8-yl)ethyne, has been shown to chelate a silver(I) ion through both nitrogen atoms and the ethyne (B1235809) moiety. nih.gov This suggests that the ethynyl groups of this compound could potentially interact with metal centers, leading to more complex coordination modes beyond simple monodentate binding through the nitrogen atom.
The coordination number and geometry of metal complexes containing this compound are influenced by several factors, including the nature of the metal ion, the presence of other ligands, and steric effects. Transition metals can exhibit a wide range of coordination numbers, commonly from 4 to 8, leading to various geometries such as tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral. libretexts.orglibretexts.org
For instance, d8 metal ions like Pt(II) and Pd(II) almost exclusively form square planar complexes. libretexts.org In the context of quinoline-based ligands, the coordination can be varied. For example, some tripodal ligands can enforce a trigonal bipyramidal geometry. libretexts.org While specific structural data for a wide range of this compound complexes are not extensively detailed in the provided results, the general principles of coordination chemistry suggest that it can participate in forming complexes with these common geometries. For example, coordination to a metal center like copper(II) could result in a distorted square planar or octahedral geometry, depending on whether the ethynyl groups or other solvent molecules are involved in coordination. nih.gov Similarly, coordination to early transition metals or lanthanides could lead to higher coordination numbers of 8, with geometries such as square antiprismatic or dodecahedral. libretexts.orglibretexts.org
Table 1: Common Coordination Geometries in Transition Metal Complexes
| Coordination Number | Geometry |
|---|---|
| 4 | Tetrahedral, Square Planar |
| 5 | Trigonal Bipyramidal, Square Pyramidal |
| 6 | Octahedral |
| 8 | Square Antiprismatic, Dodecahedral |
Potential for Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov The rigid and multitopic nature of this compound makes it a promising candidate for use as an organic linker in the synthesis of MOFs. The quinoline nitrogen provides a well-defined coordination site, while the two ethynyl groups can potentially be functionalized to connect to other metal centers, creating extended one-, two-, or three-dimensional networks.
The synthesis of MOFs typically involves the self-assembly of the metal and organic components under solvothermal conditions. nih.gov Quinoline-based ligands have been successfully employed in the synthesis of luminescent MOFs. For example, a zirconium(IV)-based MOF using quinoline-2,6-dicarboxylic acid as the linker has been synthesized and shown to be a highly sensitive sensor for specific ions and small molecules. nih.gov While the direct use of this compound in MOF synthesis is an area for further exploration, its structural characteristics suggest it could be used to create MOFs with interesting topologies and potential applications in areas such as gas storage, catalysis, and sensing. scispace.com The ability to modify the ethynyl groups post-synthesis could also allow for the introduction of new functionalities into the MOF structure. researchgate.net
Advanced Applications in Materials Science and Engineering
Organic Semiconductors and Optoelectronic Devices
The incorporation of 5,8-diethynylquinoline into conjugated polymer backbones can lead to materials with desirable characteristics for organic semiconductor applications. The quinoline (B57606) ring system, being electron-deficient, can influence the electron affinity and charge transport properties of the resulting polymers. The ethynyl (B1212043) linkages provide a high degree of π-conjugation, which is essential for efficient charge mobility and desirable optical properties.
Polymer Light-Emitting Diodes (PLEDs)
While specific research on polymers derived solely from this compound for PLEDs is not extensively documented, the structural motifs are highly relevant. Poly(arylene ethynylene)s (PAEs), a class of polymers that would include poly(this compound), are known for their strong fluorescence, a key requirement for emissive layers in PLEDs. The quinoline unit, being a heterocyclic aromatic structure, can be expected to contribute to the thermal stability and morphological properties of the polymer films, which are crucial for device longevity and performance. The emission color of such polymers can theoretically be tuned by copolymerizing this compound with other aromatic monomers, allowing for the creation of a wide range of colors for display applications.
Illustrative Performance of Quinoline-based PAE in PLEDs
| Parameter | Illustrative Value |
|---|---|
| Emission Color | Blue-Green |
| Maximum Luminance (cd/m²) | > 1000 |
| External Quantum Efficiency (%) | 1-5 |
Note: This data is illustrative and based on typical performance of related poly(arylene ethynylene)s. Specific values for polymers of this compound would require experimental verification.
Organic Photovoltaic (OPV) Devices
In the realm of organic photovoltaics, the donor-acceptor (D-A) polymer design is a cornerstone for achieving high power conversion efficiencies. The electron-deficient nature of the quinoline nucleus suggests that polymers incorporating this compound could function as either electron-accepting materials or as a component in a D-A copolymer. The broad absorption and good charge transport characteristics of poly(arylene ethynylene)s make them suitable candidates for the active layer in OPV devices. The ability to tune the energy levels (HOMO/LUMO) through copolymerization would be critical in matching the polymer's properties with those of a suitable fullerene or non-fullerene acceptor, thereby optimizing charge separation and collection.
Chemical Sensing Platforms
The nitrogen atom within the quinoline ring of this compound provides a specific site for interaction with chemical species, making it an excellent candidate for the development of chemical sensors. Polymers containing this moiety can exhibit changes in their photophysical properties, such as fluorescence, upon binding with analytes.
Protonation-Based Sensing Mechanisms in Solution and Film
The lone pair of electrons on the nitrogen atom of the quinoline ring is basic and can be protonated by acids. This protonation event can significantly alter the electronic structure of the quinoline moiety and, by extension, the entire conjugated polymer chain. This change often leads to a noticeable shift in the polymer's absorption and emission spectra, or a quenching of its fluorescence. This phenomenon, known as photoinduced electron transfer (PET), is a common mechanism in fluorescent chemosensors. A sensor based on a polymer of this compound would likely exhibit a ratiometric or "turn-off" fluorescence response in the presence of acidic vapors or solutions, providing a sensitive method for pH determination. researchgate.net
Metal Ion Recognition and Sensing Mechanisms
The quinoline scaffold, particularly when a hydroxyl group is present at the 8-position as in 8-hydroxyquinoline (B1678124), is a well-known chelating agent for a variety of metal ions. beilstein-journals.org While this compound lacks this hydroxyl group, the nitrogen atom can still coordinate with certain metal ions. beilstein-journals.org The presence of the ethynyl groups provides a conjugated pathway that can amplify the signal of this binding event. Polymers of this compound could therefore act as fluorescent chemosensors for specific metal ions. For instance, the fluorescence of poly(arylene ethynylene)s containing cinnoline, a structural isomer of quinoline, is highly sensitive to quenching by palladium (Pd²⁺) ions due to the binding of the metal to the nitrogen-containing heterocycle. beilstein-journals.orgbeilstein-journals.org A similar mechanism could be expected for polymers of this compound, potentially enabling the detection of trace amounts of various metal pollutants. beilstein-journals.org
Sensing Parameters for a Hypothetical Poly(this compound) Sensor
| Analyte | Sensing Mechanism | Observable Change | Potential Application |
|---|---|---|---|
| Protons (H⁺) | Protonation of Quinoline Nitrogen | Fluorescence Quenching / Spectral Shift | pH Sensing |
Note: The specific selectivity and sensitivity would depend on the polymer's detailed structure and the sensing environment.
Electrochromic Materials Development
Electrochromic materials are materials that change their color in response to an applied electrical potential. This property is of great interest for applications such as smart windows, displays, and electronic paper. Conjugated polymers, including poly(arylene ethynylene)s, are excellent candidates for electrochromic materials due to their ability to exist in multiple, stable oxidation states, each with a distinct color.
Based on an extensive search of scientific databases and scholarly articles, there is currently no publicly available research detailing the catalytic applications of systems derived from This compound .
Therefore, it is not possible to generate the requested article focusing on the "Catalytic Applications of this compound-Derived Systems" as there is no scientific data to support the creation of thorough, informative, and accurate content for this topic. The scientific community has published research on various other quinoline derivatives in catalytic applications, but this compound itself does not appear to have been explored in this context in the available literature.
Consequently, the creation of data tables and a detailed discussion of research findings as per the user's request cannot be fulfilled. There are no compound names to list in a concluding table as no related catalytic systems were found.
Theoretical and Computational Investigations of 5,8 Diethynylquinoline
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of 5,8-diethynylquinoline. These calculations provide valuable information about the molecule's geometry, orbital energies, and electron distribution.
Molecular Geometry and Stability: DFT calculations are employed to determine the optimized molecular geometry of this compound in its ground electronic state. By calculating the vibrational frequencies, it can be confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations typically show a planar quinoline (B57606) core with the two ethynyl (B1212043) groups oriented in the plane of the ring system.
Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. For this compound, the HOMO is typically localized over the quinoline ring and the ethynyl groups, indicating a delocalized π-electron system. The LUMO is also distributed across the entire molecule.
Energetics of Polymerization: Quantum chemical calculations can also be used to investigate the energetics of the polymerization of this compound. By calculating the energies of the monomer and a small oligomer (e.g., a dimer or trimer), the heat of polymerization can be estimated. This information is valuable for understanding the thermodynamic feasibility of forming poly(this compound).
Interactive Data Table: Calculated Electronic Properties of this compound
| Property | Calculated Value (Representative) | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and electronic transition energy. |
| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule. |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.
Molecular Dynamics Simulations of Polymer Conformation and Interactions
While quantum chemical calculations are well-suited for single molecules or small oligomers, molecular dynamics (MD) simulations are employed to study the behavior of larger systems, such as poly(this compound), over time. nih.gov MD simulations provide insights into the polymer's conformational dynamics, morphology, and interactions with its environment. pitt.edu
Intermolecular Interactions and Morphology: In the solid state or in solution, the properties of poly(this compound) are governed by intermolecular interactions. MD simulations can model the packing of multiple polymer chains, revealing insights into the material's morphology. nih.gov These simulations can identify key intermolecular interactions, such as π-π stacking between the quinoline rings of adjacent chains, which can significantly influence the material's electronic and optical properties.
Solvent Effects: MD simulations can also be used to study the behavior of poly(this compound) in different solvents. By explicitly including solvent molecules in the simulation, it is possible to understand how the polymer chain interacts with the solvent and how this affects its conformation and solubility.
Prediction of Spectroscopic Properties through Computational Models
Computational models, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. nih.gov These predictions are invaluable for interpreting experimental spectra and understanding the nature of electronic transitions. mdpi.comresearchgate.net
UV-Visible Absorption Spectra: TD-DFT calculations can predict the electronic absorption spectrum of this compound by calculating the energies and oscillator strengths of its electronic transitions. nih.gov The calculated spectrum can be compared with experimental data to confirm the molecular structure and to assign the observed absorption bands to specific electronic transitions. For this compound, the low-energy absorption bands are typically assigned to π-π* transitions within the delocalized aromatic system.
Vibrational Spectra (Infrared and Raman): DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the vibrational modes can be made. This can be used to identify the presence of specific functional groups, such as the C≡C stretching vibration of the ethynyl groups.
NMR Spectra: The nuclear magnetic resonance (NMR) chemical shifts of a molecule can also be calculated using quantum chemical methods. nih.gov These calculations can aid in the interpretation of experimental ¹H and ¹³C NMR spectra, helping to confirm the molecular structure of this compound and its derivatives.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value/Range | Corresponding Transition/Vibration |
| λmax (UV-Vis) | ~350-400 nm | π-π* transition |
| C≡C Stretch (IR) | ~2100-2200 cm⁻¹ | Stretching vibration of the ethynyl group |
| Aromatic C-H Stretch (IR) | ~3000-3100 cm⁻¹ | Stretching vibration of C-H bonds on the quinoline ring |
| ¹³C Chemical Shift (Ethynyl) | ~80-100 ppm | Chemical shift of the sp-hybridized carbon atoms |
Note: These are approximate values and can be influenced by the computational method and solvent environment.
Structure-Property Relationship Modeling for Rational Design
A key goal of theoretical and computational chemistry is to establish clear structure-property relationships that can guide the rational design of new materials with desired functionalities. researchgate.net For this compound, this involves understanding how modifications to its molecular structure affect its electronic, optical, and chemical properties.
Effect of Substituents: Computational models can be used to systematically study the effect of adding different substituent groups to the quinoline ring of this compound. For example, the introduction of electron-donating or electron-withdrawing groups can be modeled to see how they alter the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the absorption spectrum. This allows for the in silico screening of a large number of derivatives to identify candidates with specific electronic properties.
Designing Polymers with Tunable Properties: By understanding the relationship between the monomer structure and the properties of the resulting polymer, it is possible to design polymers with tailored characteristics. For instance, by introducing specific side chains to the poly(this compound) backbone, it may be possible to control the polymer's solubility, morphology, and solid-state packing, which in turn would influence its performance in applications such as organic electronics.
Predictive Modeling for Material Performance: Ultimately, the insights gained from these computational studies can be used to build predictive models that relate the molecular structure of this compound-based materials to their macroscopic performance. This computational-driven approach can accelerate the discovery and optimization of new materials for a wide range of applications, from organic light-emitting diodes (OLEDs) to chemical sensors.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Pathways
While the synthesis of diethynyl-substituted aromatics is established, future research will likely focus on developing more sustainable and efficient methods for producing 5,8-diethynylquinoline. Traditional methods often rely on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which, while effective, can involve expensive catalysts and harsh reaction conditions. magtech.com.cndtic.milrsc.orgmdpi.comrsc.org
Emerging opportunities lie in the adoption of greener synthetic strategies. Mechanochemistry , which utilizes mechanical force to drive chemical reactions, offers a solvent-free alternative that can lead to higher yields and reduced waste. researchgate.netresearchgate.netFlow chemistry presents another promising avenue, enabling continuous production with precise control over reaction parameters, which can enhance safety and scalability. nih.govrsc.orgrsc.orgnih.govrsc.org Furthermore, the exploration of biocatalysis , using enzymes to construct the terminal alkyne functionalities, could provide highly selective and environmentally benign synthetic routes. nih.govnih.govnih.govresearchgate.net Research into alternative, more abundant, and less toxic metal catalysts for cross-coupling reactions is also a critical area for development.
A comparative look at these emerging synthetic methodologies is presented below:
| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |
| Mechanochemistry | Solvent-free, reduced waste, potentially faster reaction times. researchgate.netresearchgate.net | Optimization of grinding parameters, scale-up of mechanochemical reactors. |
| Flow Chemistry | Precise control, enhanced safety, scalability, potential for automation. nih.govrsc.orgrsc.orgnih.govrsc.org | Reactor design, integration of in-line purification, optimization of flow parameters. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.govnih.govnih.govresearchgate.net | Discovery and engineering of enzymes for alkyne synthesis on quinoline (B57606) scaffolds. |
| Advanced Catalysis | Use of earth-abundant metals, lower toxicity, cost-effectiveness. mdpi.com | Development of iron, copper, or nickel-based catalysts for Sonogashira-type couplings. |
Exploration of Advanced Polymer Architectures and Topologies
The bifunctional nature of this compound makes it an ideal monomer for the construction of a wide array of advanced polymer architectures. nih.govnih.gov The ethynyl (B1212043) groups can undergo various polymerization reactions, including oxidative coupling, cyclotrimerization, and addition reactions, leading to polymers with diverse topologies and properties.
Future research should focus on moving beyond simple linear polymers to more complex and functional architectures. The synthesis of hyperbranched and dendritic polymers from this compound could lead to materials with a high density of functional groups, low viscosity, and high solubility. magtech.com.cndtic.milnih.govmdpi.com These properties are highly desirable for applications in catalysis, drug delivery, and coatings.
Furthermore, the creation of cross-linked polymers and porous organic frameworks (POFs) from this monomer is a significant area of opportunity. researchgate.net Such materials are expected to exhibit high thermal stability and microporosity, making them suitable for gas storage and separation applications. The exploration of controlled polymerization techniques to create well-defined polymer architectures, such as block copolymers, will also be crucial for tailoring the material properties for specific applications. rsc.org
| Polymer Architecture | Potential Properties and Applications | Future Research Direction |
| Linear Polymers | Conjugated backbones for electronic and optical applications. nih.gov | Control of stereoregularity and molecular weight for optimized performance. |
| Hyperbranched/Dendritic Polymers | High functionality, low viscosity, good solubility for catalysis and coatings. magtech.com.cndtic.milnih.govmdpi.com | Development of one-pot synthetic methods and control over the degree of branching. |
| Cross-linked Networks/POFs | High thermal stability, porosity for gas separation and storage. researchgate.netnih.gov | Tuning pore size and surface area through monomer design and polymerization conditions. |
| Block Copolymers | Self-assembly into ordered nanostructures for advanced materials. rsc.org | Living/controlled polymerization methods for precise block copolymer synthesis. |
Integration into Hybrid Organic-Inorganic Functional Materials
The combination of the organic, functional nature of this compound with the robust properties of inorganic materials offers a promising route to novel hybrid materials with synergistic functionalities. The ethynyl groups can serve as versatile handles for grafting the quinoline unit onto inorganic surfaces or for participating in the formation of extended inorganic-organic networks.
A significant area of future research is the functionalization of silica (B1680970) nanoparticles with this compound. nih.govmdpi.comtamu.edumdpi.com The quinoline moiety can act as a fluorescent sensor, and its immobilization on silica can lead to robust and reusable nanosensors for the detection of metal ions or changes in pH. nih.gov The ethynyl groups can be used for covalent attachment to the silica surface, ensuring the stability of the hybrid material. nih.gov
Another exciting direction is the use of this compound as a building block for metal-organic frameworks (MOFs) and porous aromatic frameworks (PAFs) . nih.govresearchgate.net The rigid structure and coordinating nitrogen atom of the quinoline, combined with the linking capability of the diethynyl groups, could lead to frameworks with unique pore environments and functionalities, suitable for applications in gas separation, catalysis, and sensing.
| Hybrid Material Type | Potential Functionality and Application | Future Research Focus |
| Quinoline-Functionalized Silica Nanoparticles | Fluorescent nanosensors for metal ions and pH. nih.govmdpi.comtamu.edumdpi.com | Optimization of nanoparticle synthesis and surface functionalization density. |
| Gold Nanoparticle Conjugates | Stable bioconjugates for bioanalytical applications and sensing. nih.govmdpi.commdpi.com | Exploring different peptide and biomolecule conjugations via the ethynyl groups. |
| Metal-Organic Frameworks (MOFs) | Catalysis, gas storage and separation, selective sensing. | Design of new MOF topologies with tailored pore sizes and chemical environments. |
| Porous Aromatic Frameworks (PAFs) | Gas separation membranes with enhanced performance. nih.govresearchgate.net | Control of porosity and framework stability for industrial applications. |
Expanding Applications in Specialized Functional Materials and Devices
The inherent electronic and photophysical properties of the this compound scaffold, combined with its processability into various material forms, suggest a bright future in specialized functional materials and devices.
In the realm of electronics , polymers and oligomers derived from this compound could find use in organic light-emitting diodes (OLEDs) . researchgate.netresearchgate.netrsc.orgdergipark.org.trmdpi.com The quinoline core is known to be a good electron-transporting and emitting material, and the extended conjugation provided by the ethynyl groups could lead to materials with tunable emission colors and improved device performance.
Furthermore, the nitrogen atom in the quinoline ring makes it an excellent candidate for chemosensors . researchgate.netnih.govnih.govresearchgate.net Materials incorporating this compound could be designed to selectively detect metal ions through coordination, leading to changes in their fluorescence or color. The porous nature of polymers derived from this monomer could also be exploited for the development of highly sensitive gas separation membranes . nih.govresearchgate.netmembranejournal.or.krcsic.esnih.gov
| Application Area | Potential Role of this compound | Key Research Challenges |
| Organic Light-Emitting Diodes (OLEDs) | Emitting layer or electron-transporting material. researchgate.netresearchgate.netrsc.orgdergipark.org.trmdpi.com | Achieving high quantum efficiency, color purity, and long-term stability. |
| Chemosensors | Selective detection of metal ions through coordination and fluorescence changes. researchgate.netnih.govnih.govresearchgate.net | Enhancing selectivity and sensitivity in complex environments. |
| Gas Separation Membranes | Formation of microporous polymers for selective gas transport. nih.govresearchgate.netmembranejournal.or.krcsic.esnih.gov | Improving permeability, selectivity, and resistance to plasticization. |
| High-Temperature Polymers | Creation of thermally stable cross-linked networks. dtic.mil | Achieving a balance between thermal stability and processability. |
Design of Next-Generation Responsive Materials Based on this compound
The term "smart" or "responsive" materials refers to materials that can change their properties in response to external stimuli. rsc.orgrsc.orgrsc.orgaip.orghacettepe.edu.trnih.gov The unique chemical functionalities of this compound make it an excellent platform for the design of such next-generation materials.
The basic nitrogen atom of the quinoline ring can be protonated, making materials derived from it pH-responsive . researchgate.netmdpi.commdpi.com This could be exploited in applications such as drug delivery systems that release their payload in the acidic environment of tumors or specific cellular compartments. The ethynyl groups, on the other hand, can undergo reactions upon the application of heat or mechanical force, leading to thermo-responsive and mechano-responsive materials. mdpi.comrsc.orgrsc.orgnih.govrsc.orgresearchgate.netnih.govrsc.org For instance, the thermally induced cross-linking of the ethynyl groups can lead to materials that change their mechanical properties or solubility with temperature. Similarly, the stress-induced reaction of these groups could be used to create materials that change color or self-heal upon damage.
| Stimulus | Responsive Behavior | Potential Application |
| pH | Changes in solubility, swelling, or conformation due to protonation of the quinoline nitrogen. researchgate.netmdpi.commdpi.com | pH-triggered drug release, sensors, and smart coatings. |
| Temperature | Thermally induced polymerization or cross-linking of ethynyl groups, leading to changes in material properties. mdpi.comrsc.orgrsc.orgrasayanjournal.co.in | Thermo-responsive hydrogels, actuators, and self-healing materials. |
| Mechanical Force | Stress-induced reactions of the ethynyl groups, resulting in color change or bond formation. magtech.com.cnrsc.orgrsc.orgresearchgate.netnih.gov | Mechanochromic sensors for damage detection and self-healing polymers. |
| Metal Ions | Coordination to the quinoline nitrogen leading to changes in optical or electronic properties. researchgate.netnih.govnih.gov | Selective sensors and smart extraction materials. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,8-Diethynylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce ethynyl groups at the 5- and 8-positions of the quinoline backbone. Key factors affecting yield include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used, with ligand choice impacting reactivity .
- Temperature control : Reactions often require anhydrous conditions and precise thermal regulation (e.g., 80–100°C) to avoid side reactions like alkyne oligomerization.
- Substrate activation : Pre-functionalization of quinoline with halogen groups (e.g., bromine at positions 5 and 8) facilitates coupling efficiency.
- Example yields for related derivatives: 15–72% depending on substituents (e.g., thio vs. amino groups) .
Q. How can researchers validate the purity and structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of:
- 1H NMR spectroscopy : Ethynyl protons appear as sharp singlets near δ 2.5–3.5 ppm, while quinoline aromatic protons show splitting patterns consistent with substitution patterns .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns unique to ethynyl-quinoline frameworks.
- Chromatographic methods : HPLC or TLC with UV detection to assess purity (>95% recommended for biological assays) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential toxicity of alkynes and solvents (e.g., DMF, THF).
- Waste disposal : Follow institutional guidelines for halogenated and metal-catalyzed reaction waste.
- Reference safety data : Consult NIST Chemistry WebBook for physicochemical hazards .
Advanced Research Questions
Q. How can researchers address contradictory data in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Cross-validate conditions : Replicate procedures with strict control of variables (e.g., solvent purity, catalyst batch).
- Characterization rigor : Ensure all products are analyzed via NMR, MS, and elemental analysis to rule out impurities .
- Statistical analysis : Apply t-tests or ANOVA to compare yields across multiple trials, accounting for experimental uncertainty .
- Case example : Derivatives with bulky substituents (e.g., 3-Chloropropylthio in 3i) show lower yields (14%) due to steric hindrance, whereas amino-substituted analogs (e.g., 3m) achieve higher yields (72%) .
Q. What strategies optimize the functionalization of this compound for targeted applications (e.g., catalysis or photophysics)?
- Methodological Answer :
- Protecting groups : Temporarily shield ethynyl groups during subsequent reactions (e.g., trimethylsilyl protection for Suzuki couplings).
- Post-synthetic modification : Introduce sulfonate or amino groups via nucleophilic aromatic substitution, leveraging the electron-deficient quinoline ring .
- Computational modeling : Use DFT calculations to predict regioselectivity and electronic properties (e.g., HOMO-LUMO gaps for photophysical studies) .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric effects : Ethynyl groups at 5,8-positions create steric crowding, reducing accessibility for bulky coupling partners. Mitigate by using smaller ligands (e.g., XPhos instead of PPh₃) .
- Electronic effects : The electron-withdrawing quinoline nucleus enhances electrophilicity at halogenated positions, accelerating oxidative addition in Pd-catalyzed reactions.
- Case study : Thioether derivatives (e.g., 3g) exhibit lower yields (11%) due to sulfur’s electron-donating nature, which slows oxidative addition .
Q. What analytical frameworks are suitable for studying this compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated stability testing : Expose samples to heat (40–60°C), light (UV-vis irradiation), and humidity, monitoring degradation via HPLC .
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
- Spectroscopic tracking : FTIR or Raman spectroscopy to detect structural changes (e.g., alkyne bond cleavage) .
Methodological Considerations Table
Data Contradiction Analysis Example
- Issue : Discrepancies in reported yields for 6,7-di(pyrrolidin-1-yl)quinoline-5,8-dione (25% in vs. higher yields in similar substrates).
- Resolution : Differences attributed to solvent polarity (DMF vs. DMSO) and reaction time (12h vs. 24h). Re-evaluation under standardized conditions recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
